Ethyl 5-hydroxypentylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxypentylcarbamate can be synthesized through a multi-step process involving the reaction of 5-hydroxypentylamine with ethyl chloroformate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:
5-Hydroxypentylamine+Ethyl chloroformate→Ethyl 5-hydroxypentylcarbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxypentylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxopentylcarbamate.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products
Oxidation: Ethyl 5-oxopentylcarbamate
Reduction: 5-Hydroxypentylamine
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxypentylcarbamate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxypentylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-hydroxypentylcarbamate can be compared with other carbamate compounds such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Methyl carbamate: Used as an intermediate in the production of pesticides and pharmaceuticals.
Phenyl carbamate: Employed in the synthesis of polymers and as a stabilizer in the production of plastics.
Properties
IUPAC Name |
ethyl N-(5-hydroxypentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-2-12-8(11)9-6-4-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZCHGMXZGTIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598227 | |
Record name | Ethyl (5-hydroxypentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210056-91-0 | |
Record name | Ethyl (5-hydroxypentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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